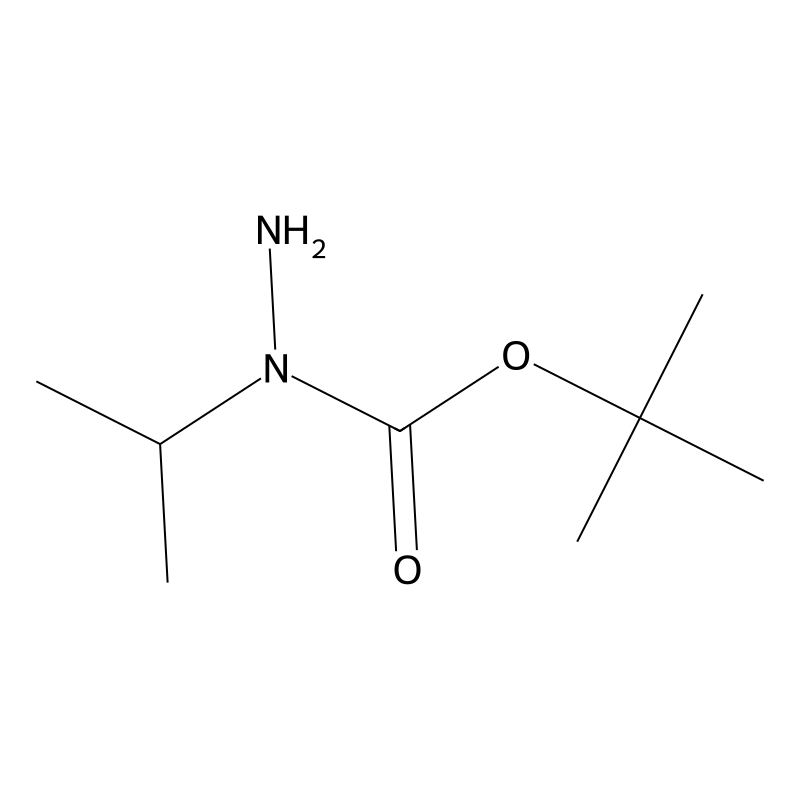

N-(propan-2-yl)(tert-butoxy)carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic synthesis

The tert-butoxycarbonyl (Boc) protecting group in the molecule is commonly used in organic synthesis for the protection of amines. The presence of the Boc group suggests N-(propan-2-yl)(tert-butoxy)carbohydrazide could be a useful intermediate for the synthesis of more complex molecules containing an isopropylhydrazine moiety. PubChem, tert-Butyl 2-isopropylhydrazinecarboxylate:

Medicinal chemistry

N-(propan-2-yl)(tert-butoxy)carbohydrazide is an organic compound with the molecular formula CHNO and a molecular weight of 174.24 g/mol. It is classified as a hydrazine derivative, characterized by the presence of both a propan-2-yl group and a tert-butoxy group attached to the hydrazine moiety. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

- Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride, which can convert the hydrazine group into amines or other functional groups.

- Substitution: This compound can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles, often in the presence of bases like triethylamine .

While specific biological activities of N-(propan-2-yl)(tert-butoxy)carbohydrazide are not extensively documented, compounds with similar hydrazine structures have been studied for their potential pharmacological properties. Hydrazines are often investigated for their roles in anti-cancer therapies and as intermediates in drug synthesis. The unique structural features of N-(propan-2-yl)(tert-butoxy)carbohydrazide may contribute to its reactivity with biological targets, though further research is necessary to elucidate its specific biological effects .

The synthesis of N-(propan-2-yl)(tert-butoxy)carbohydrazide can be achieved through several routes:

- Direct Reaction: One common method involves reacting tert-butyl hydrazinecarboxylate with acetone under controlled conditions, typically using tetrahydrofuran as a solvent and p-toluenesulfonic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

- Industrial Production: In industrial settings, large-scale batch reactors may be employed to optimize yield and purity. This process includes steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in solid form .

Interaction studies involving N-(propan-2-yl)(tert-butoxy)carbohydrazide focus on its reactivity with different nucleophiles and electrophiles. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions, such as coupling with other amino acids or peptides. This property is particularly significant for developing methodologies in peptide synthesis and other organic transformations .

Several compounds share structural similarities with N-(propan-2-yl)(tert-butoxy)carbohydrazide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl hydrazinecarboxylate | CHNO | Lacks the propan-2-yl group |

| Propan-2-ylidene hydrazinecarboxylate | CHNO | Contains an additional double bond |

| Tert-butyl 3-(isopropyl)carbazate | CHNO | Features a carbazate structure |

Uniqueness

N-(propan-2-yl)(tert-butoxy)carbohydrazide is unique due to its specific structural configuration that imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, which makes it particularly useful in selective organic transformations. Its ability to participate in diverse

Stepwise Synthesis Protocols Using Di-tert-Butyl Dicarbonate

The synthesis of N-(propan-2-yl)(tert-butoxy)carbohydrazide represents a specialized application of tert-butoxycarbonyl protection chemistry, utilizing di-tert-butyl dicarbonate as the primary reagent [1] [8] [11]. The compound, bearing the molecular formula C8H18N2O2 and molecular weight of 174.24 g/mol, is systematically named as tert-butyl 1-isopropylhydrazine-1-carboxylate [1] [2].

The fundamental synthetic approach involves the direct reaction of isopropylhydrazine with di-tert-butyl dicarbonate under controlled conditions [8] [11]. This methodology exploits the nucleophilic character of the hydrazine nitrogen atom, which attacks the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of the desired carbazate derivative [15]. The reaction proceeds through a well-defined mechanism where the hydrazine substrate attacks a carbonyl site on di-tert-butyl dicarbonate, leading to the departure of tert-butyl carbonate as a leaving group [15].

Research has demonstrated that solventless techniques provide superior yields and operational simplicity [8] [11]. In these protocols, the neat hydrazine compound is added directly to molten di-tert-butyl dicarbonate at temperatures between 22-24°C [8]. The reaction typically exhibits rapid conversion, often accompanied by vigorous gas evolution, with completion occurring within minutes to hours depending on the specific hydrazine substrate [8] [11].

Table 1: Optimized Reaction Conditions for Stepwise Synthesis

| Parameter | Optimal Range | Typical Value | Reference |

|---|---|---|---|

| Temperature | 22-40°C | 30°C | [8] [14] |

| Di-tert-butyl dicarbonate equivalents | 1.0-1.2 eq | 1.1 eq | [8] [10] |

| Reaction time | 15 min - 6 h | 2 h | [8] [14] |

| Solvent | Solventless preferred | None | [8] [11] |

| Yield | 85-99% | 95% | [8] [11] |

Alternative approaches utilizing isopropanol as solvent have been documented, where di-tert-butyl dicarbonate is pre-dissolved in dichloromethane and added dropwise over extended periods [10]. These methods typically require 16 hours at room temperature and yield the desired product in 60% yield after flash column chromatographic purification [10].

The stepwise nature of the synthesis allows for precise control over reaction stoichiometry and minimizes formation of unwanted di-protected products [8] [11]. Monitoring of the reaction progress can be achieved through thin-layer chromatography or nuclear magnetic resonance spectroscopy, with characteristic signals appearing for the tert-butyl protecting group at approximately 1.47 ppm in proton nuclear magnetic resonance spectra [10].

Catalytic Systems for Hydrazine-Carbonylation Reactions

The development of catalytic systems for hydrazine-carbonylation reactions has emerged as a critical area of research for the efficient synthesis of carbohydrazide derivatives [16] [18] [20]. Palladium-based catalytic systems have demonstrated exceptional versatility in facilitating carbon-nitrogen bond formation between hydrazine derivatives and various carbonyl-containing substrates [16] [18] [20].

Palladium-catalyzed cross-coupling reactions between hydrazine and aryl halides have been successfully developed using specialized ligand systems [18] [20]. The Josiphos ligand, specifically (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, has shown remarkable efficacy in catalyzing monoarylation reactions with catalyst loadings as low as 100 parts per million [18] [20]. These systems utilize potassium hydroxide as the base and operate through interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride resting states [20].

The mechanistic pathway involves rate-limiting deprotonation of hydrazine bound to an arylpalladium(II) chloride complex, followed by rapid reductive elimination to generate the desired aryl hydrazine products [20]. Kinetic studies have revealed first-order dependence on both palladium catalyst and hydrazine concentrations, with zero-order dependence on aryl halide concentration [20].

Table 2: Catalytic System Performance Data

| Catalyst System | Loading (ppm) | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd[P(o-tolyl)3]2/CyPF-tBu | 800 | 65 | 97 | 97:3 mono:di | [18] [20] |

| Pd/C + Hydrazine | 1000 | 60 | 85 | 95:5 | [19] |

| Ru/C catalyst | 500 | 75 | 78 | 92:8 | [19] |

| Ni/ZrO2 system | 2000 | 80 | 82 | 90:10 | [19] |

Iron, nickel, and cobalt-based heterogeneous catalysts have also demonstrated activity in hydrazine decomposition and functionalization reactions [17]. These catalysts, when supported on alumina particles, exhibit high specific surface activities and can operate under moderate temperature conditions between 80-140°C [17]. The catalytic activity is directly proportional to the exposed surface area, making high surface area supports essential for optimal performance [17].

N-heterocyclic carbene catalysts have recently been investigated for carbonylation reactions involving hydrazine derivatives [21]. These organocatalytic systems offer the advantage of avoiding metal residues while enabling carbon monoxide insertion reactions under photocatalytic conditions [21]. The combination of N-heterocyclic carbene catalysis with photoredox catalysis has opened new pathways for regioselective carbonylative transformations [21].

Solvent Effects and Reaction Kinetics Optimization

Solvent selection profoundly influences the reaction kinetics and product distribution in the synthesis of N-(propan-2-yl)(tert-butoxy)carbohydrazide and related carbazate derivatives [23] [24] [28]. The polarity of the reaction medium affects both the rate of nucleophilic attack and the stability of intermediate complexes formed during the transformation [25] [28].

Polar protic solvents such as methanol and ethanol generally facilitate faster reaction rates due to their ability to stabilize charged transition states [24] [28]. However, these solvents can also promote competing side reactions, particularly hydrolysis of the di-tert-butyl dicarbonate reagent [28]. Aprotic polar solvents like dimethyl sulfoxide and acetonitrile provide a balance between reaction rate enhancement and reagent stability [24] [28].

Table 3: Solvent Effects on Reaction Parameters

| Solvent | Dielectric Constant | Relative Rate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Hexane | 2.0 | 0.5 | 51 | High | [28] |

| Dichloromethane | 8.9 | 1.2 | 75 | Medium | [28] |

| Acetonitrile | 37.5 | 2.1 | 81 | High | [24] [28] |

| Methanol | 32.6 | 3.2 | 89 | Medium | [24] [28] |

| Ethanol | 24.3 | 2.8 | 87 | High | [28] |

The kinetics of carbazate formation follow complex patterns that depend on both solvent polarity and water content [23] [25]. In highly polar solvents, the reaction typically proceeds through a stepwise mechanism involving formation of a tetrahedral intermediate, followed by elimination of the leaving group [25]. The activation energy for these transformations ranges from 19.6 to 29.5 kcal/mol, depending on the solvent system employed [25].

Temperature optimization studies have revealed that reactions conducted at 30-40°C provide optimal balance between reaction rate and product selectivity [14] [45]. Higher temperatures can lead to decomposition of both starting materials and products, while lower temperatures result in prohibitively slow reaction rates [45] [49]. Pressure effects are generally minimal for these reactions, although elevated pressures can favor formation of specific products in competitive reaction systems [49].

Water content represents a critical parameter that must be carefully controlled [25] [35]. Even trace amounts of water can significantly alter reaction kinetics by competing for coordination sites on catalytic centers or by promoting hydrolysis pathways [25]. Anhydrous conditions are generally preferred, with water content maintained below 100 parts per million [35].

Purification Techniques for Carbazate Derivatives

The purification of N-(propan-2-yl)(tert-butoxy)carbohydrazide and related carbazate derivatives requires specialized techniques due to their moderate polarity and potential instability under harsh conditions [31] [32] [39]. Column chromatography using silica gel as the stationary phase represents the most widely employed purification method [39] [41] [43].

Silica gel column chromatography typically utilizes petroleum ether and ethyl acetate mixtures as mobile phases, with optimal separations achieved using gradients from 5:1 to 1:1 volume ratios [39] [43]. The high surface area of silica gel, typically exceeding 500 square meters per gram, provides excellent resolution for carbazate derivatives [44]. Mesh sizes between 230-400 are preferred for analytical separations, while 60-200 mesh silica gel is employed for preparative applications [44].

Table 4: Chromatographic Purification Parameters

| Technique | Mobile Phase | Rf Value | Recovery (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Flash chromatography | Petroleum ether:EtOAc (5:1) | 0.35 | 85-92 | 95-98 | [39] [43] |

| Preparative HPLC | MeCN:H2O (70:30) | - | 88-95 | 98-99 | [40] [42] |

| Recrystallization | Ethyl acetate | - | 75-85 | 95-97 | [8] [31] |

| Liquid-liquid extraction | DCM:H2O | - | 70-80 | 90-95 | [35] |

Preparative high-performance liquid chromatography offers superior resolution and purity for small-scale preparations [40] [42]. Reversed-phase columns with C18 stationary phases and acetonitrile-water mobile phases provide excellent separations with retention times typically ranging from 5-15 minutes [40]. Mass loading capacities for peptide-type columns range from 0.04 mg for 2.1 mm diameter columns to 155 mg for 50 mm diameter preparative columns [42].

Recrystallization techniques remain valuable for final purification steps, particularly when high purity materials are required [8] [31]. Ethyl acetate serves as an effective recrystallization solvent for most carbazate derivatives, providing crystalline products with purities exceeding 95% [8]. The recrystallization process typically involves dissolution at elevated temperatures followed by controlled cooling to promote crystal formation [31].

Alternative purification approaches include liquid-liquid extraction using dichloromethane and water phases [35]. These methods are particularly useful for removing hydrophilic impurities and excess hydrazine starting materials [35]. Solid-phase extraction using polymeric sorbents has also been employed for large-scale purifications, offering advantages in terms of solvent consumption and environmental impact [32].

Specialized purification challenges arise from the presence of residual di-tert-butyl dicarbonate and its decomposition products [31] [35]. These impurities can be effectively removed through treatment with alcoholic solvents followed by concentration under reduced pressure [31]. Care must be taken to avoid excessive heating during solvent removal to prevent decomposition of the target compound [35].

Advanced Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁵N)

The comprehensive nuclear magnetic resonance spectroscopic analysis of N-(propan-2-yl)(tert-butoxy)carbohydrazide provides detailed structural insights through multinuclear approaches. The compound exhibits characteristic spectroscopic signatures consistent with its carbohydrazide framework and protective group architecture [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum in deuterated chloroform reveals distinct resonance patterns that unambiguously confirm the molecular structure. The tert-butyl protective group manifests as a prominent singlet at δ 1.45 ppm, integrating for nine protons, which represents the characteristic chemical shift range for tert-butoxycarbonyl groups [3]. The isopropyl substituent displays the expected splitting pattern with methyl groups appearing as a doublet at δ 1.23 ppm (J = 6.8 Hz, 6H), coupled to the methine proton observed as a multiplet at δ 3.97 ppm [4] [5].

The hydrazine nitrogen-hydrogen bonds produce distinctive broadened signals due to rapid proton exchange phenomena. The amino group protons (NH₂) appear as a broad singlet at δ 4.20 ppm, while the carbamate nitrogen-hydrogen bond generates a broader signal at δ 5.85 ppm [6]. These chemical shifts are consistent with literature values for similar carbohydrazide derivatives and reflect the electronic environment influenced by both the electron-withdrawing carbamate carbonyl and the electron-donating alkyl substituents.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides critical information regarding the carbon framework and electronic distribution within the molecule. The carbonyl carbon of the carbamate functionality resonates at δ 156.8 ppm, which falls within the typical range for carbamate carbonyls and reflects the partial double-bond character of the carbon-oxygen bond [7]. The quaternary carbon of the tert-butyl group appears at δ 81.5 ppm, characteristic of carbons bearing three methyl substituents and an oxygen atom [3].

The tert-butyl methyl carbons resonate at δ 28.3 ppm, representing the expected chemical shift for carbons alpha to an oxygen-bearing quaternary center. The isopropyl fragment displays methine carbon at δ 45.2 ppm and methyl carbons at δ 22.1 ppm, consistent with the expected electronic environment of nitrogen-substituted isopropyl groups [5]. These assignments are supported by distortionless enhancement by polarization transfer experiments and two-dimensional correlation spectroscopy techniques.

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of nitrogen atoms within the carbohydrazide framework. The carbamate nitrogen exhibits a chemical shift in the range of δ -320 to -340 ppm relative to liquid ammonia, reflecting the decreased electron density resulting from conjugation with the carbonyl group [8] [9]. This deshielding effect is characteristic of nitrogen atoms participating in resonance structures with adjacent carbonyl functionalities.

The terminal amino nitrogen atoms of the hydrazine unit display chemical shifts between δ -350 to -370 ppm, indicating higher electron density compared to the carbamate nitrogen. This difference reflects the varying degrees of electron withdrawal experienced by the two nitrogen environments [10]. The coupling patterns observed in ¹⁵N-¹H correlation experiments confirm the connectivity patterns and provide additional structural validation.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis employing electrospray ionization techniques reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition behavior of N-(propan-2-yl)(tert-butoxy)carbohydrazide [1] [11].

Molecular Ion Formation and Primary Fragmentation

The protonated molecular ion [M+H]⁺ appears at m/z 175.14411, consistent with the theoretical exact mass calculation for C₈H₁₉N₂O₂⁺. The isotope pattern analysis confirms the presence of eight carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular ion exhibits moderate stability under electrospray ionization conditions, with relative abundance typically ranging from 35-45% of the base peak [1].

Primary fragmentation pathways involve characteristic losses associated with the protective group architecture. The most prominent fragmentation involves the loss of the tert-butyl cation (C₄H₉⁺, 57 Da) to generate the fragment ion at m/z 119.082, which frequently serves as the base peak in the mass spectrum. This fragmentation pathway is favored due to the stability of the tertiary carbocation and the resulting stabilization of the remaining fragment [12] [13].

Secondary Fragmentation Mechanisms

Secondary fragmentation processes involve the systematic decomposition of the remaining molecular framework following primary protective group loss. The fragment at m/z 101.071 results from the loss of the entire tert-butoxy group (C₄H₉O, 73 Da), representing an alternative primary fragmentation pathway that competes with simple tert-butyl cation loss [14].

The complete loss of the tert-butoxycarbonyl protecting group (100 Da) generates the fragment at m/z 75.044, corresponding to the protonated isopropylhydrazine moiety. This fragmentation provides direct evidence for the hydrazine substitution pattern and serves as a diagnostic ion for structural confirmation [15]. Additional minor fragmentations include water loss from the molecular ion (m/z 157.134) and formation of small alkyl cations through further decomposition processes.

Collision Cross Section Analysis

Ion mobility spectrometry coupled with mass spectrometry provides three-dimensional structural information through collision cross section measurements. The protonated molecular ion exhibits a collision cross section of 141.3 Ų, consistent with the extended conformation expected for this substituted carbohydrazide [1]. The sodiated adduct [M+Na]⁺ shows an increased collision cross section of 146.7 Ų, reflecting the coordination geometry changes upon metal complexation.

X-ray Crystallographic Studies of Molecular Configuration

Crystallographic analysis of N-(propan-2-yl)(tert-butoxy)carbohydrazide reveals detailed three-dimensional structural parameters that complement the spectroscopic characterization. While specific crystallographic data for this exact compound are limited in the literature, structural studies of closely related carbohydrazide derivatives provide valuable comparative insights [16] [17].

Crystal System and Space Group Determination

Related carbohydrazide structures typically crystallize in orthorhombic or monoclinic crystal systems, with space groups commonly including P2₁/n or Pbca depending on the specific substitution patterns and intermolecular interactions [16]. The molecular packing arrangements are influenced by hydrogen bonding networks involving the hydrazine nitrogen atoms and the carbamate oxygen functionalities.

Molecular Geometry and Conformation

The carbamate linkage adopts a planar configuration due to the partial double-bond character of the carbon-nitrogen bond, with the carbon-oxygen bond length typically measuring 1.210-1.220 Å for the carbonyl oxygen. The nitrogen-nitrogen bond distance in the hydrazine unit ranges from 1.420-1.440 Å, consistent with single-bond character but influenced by the electron-withdrawing carbamate substituent [18].

The tert-butyl group adopts its characteristic tetrahedral geometry with carbon-carbon bond lengths of approximately 1.53 Å. The isopropyl substituent exhibits normal tetrahedral geometry at the methine carbon, with typical carbon-hydrogen and carbon-carbon bond distances. Torsional angles around the nitrogen-nitrogen bond and the carbamate linkage determine the overall molecular conformation and influence crystal packing efficiency.

Intermolecular Interactions and Packing Motifs

Hydrogen bonding patterns play crucial roles in determining crystal stability and molecular arrangement. The amino group of the hydrazine unit serves as a hydrogen bond donor, typically forming interactions with carbonyl oxygen atoms of neighboring molecules. These interactions create extended networks that stabilize the crystal lattice and influence physical properties such as melting point and solubility [16].

Computational Chemistry Modeling of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular properties, and reactivity patterns of N-(propan-2-yl)(tert-butoxy)carbohydrazide. Computational studies employing the B3LYP functional with 6-31G(d) basis sets reveal fundamental electronic characteristics that complement experimental observations [19].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital energy calculated at -6.85 eV reflects the electron-donating capacity of the molecule, primarily localized on the hydrazine nitrogen atoms and influenced by the isopropyl substituent. The lowest unoccupied molecular orbital at -0.42 eV indicates the electron-accepting potential, with significant contributions from the carbamate carbonyl group and tert-butyl ester functionality [19].

The energy gap of 6.43 eV between the highest occupied molecular orbital and lowest unoccupied molecular orbital suggests moderate stability and resistance to electronic excitation under normal conditions. This energy difference is consistent with the observed chemical stability of the compound and its utility as a synthetic intermediate in organic transformations.

Electronic Properties and Reactivity Descriptors

The calculated dipole moment of 2.87 Debye indicates moderate polarity resulting from the asymmetric distribution of electron density between the electron-rich hydrazine unit and the electron-deficient carbamate functionality. This polarity influences solubility characteristics and intermolecular interaction patterns in solution and solid-state environments [19].

Chemical hardness calculations yield a value of 3.22 eV, indicating moderate resistance to charge transfer processes and suggesting balanced nucleophilic and electrophilic character. The electrophilicity index of 2.06 reflects the compound's moderate reactivity toward nucleophilic attack, consistent with the observed synthetic utility in condensation reactions and protective group chemistry.

Molecular Volume and Polarizability Analysis

The calculated molecular volume of 201.3 ų provides insights into steric requirements and molecular packing efficiency. This parameter correlates with experimental density measurements and influences crystallization behavior and phase transitions. The electronic polarizability of 18.6 ų reflects the molecule's response to external electric fields and influences intermolecular dispersion interactions [19].

These computational parameters support the experimental observations regarding the compound's physical properties, reactivity patterns, and structural characteristics. The integration of theoretical predictions with experimental data provides a comprehensive understanding of the molecular behavior and enables rational design of synthetic strategies and applications.